Product packaging for 2-(4-Bromo-2,6-dimethoxyphenyl)aceticacid(Cat. No.:)

2-(4-Bromo-2,6-dimethoxyphenyl)aceticacid

Cat. No.: B13544518
M. Wt: 275.10 g/mol
InChI Key: ZFCUZSFJHXYARD-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Phenylacetic Acid Derivatives Research

Halogenated phenylacetic acid derivatives are a significant class of compounds in chemical research and development. They serve as crucial intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals and pesticides. google.com For instance, various substituted phenylacetic acids have been synthesized and evaluated for their potential as aldose reductase inhibitors, which are relevant in studying complications of diabetes. researchgate.net

The introduction of a halogen, such as bromine, onto the phenyl ring can significantly alter the electronic properties and reactivity of the molecule, often enhancing its biological activity or providing a reactive site for further chemical transformations. acs.orgnih.gov Research into these derivatives is robust, exploring their synthesis, reactivity, and application as building blocks for functionally complex molecules. mdpi.com Phenylacetic acid and its derivatives are noted for a wide spectrum of biological activities and are recognized as important metabolites in various biological systems. mdpi.com

Significance of the 2,6-Dimethoxy Substitution Pattern on Chemical Properties and Reactivity

The substitution pattern on the phenyl ring of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid is critical to its chemical identity and behavior. The key features are the two methoxy (B1213986) (-OCH₃) groups at the C2 and C6 positions (ortho to the acetic acid group) and the bromine atom at the C4 position (para to the acetic acid group).

Steric Effects : The two methoxy groups flanking the acetic acid side chain create significant steric hindrance. This can influence the conformation of the side chain relative to the ring and affect how the molecule interacts with other reagents or biological targets.

Reactivity : The high electron density conferred by the methoxy groups suggests that the compound could be a substrate for oxidative coupling reactions. For example, the related compound 2,6-dimethoxyphenol (B48157) is readily oxidized by laccase enzymes to form a C-C linked dimer, 3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol. researchgate.netresearchgate.net This suggests that the phenyl ring of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid may be susceptible to similar enzymatic or chemical oxidation.

The combination of these electronic and steric factors makes the 2,6-dimethoxy pattern a powerful tool for fine-tuning the chemical and physical properties of the phenylacetic acid core.

Table 1: Physicochemical Properties of Related Phenylacetic Acid Derivatives Note: Data for the specific target compound is not widely available in published literature; this table presents data for structurally similar compounds to provide context.

Property2-(2-bromo-4-methoxyphenyl)acetic acid2-(3-Bromo-4-methoxyphenyl)acetic acid2-(4-bromo-2,5-dimethoxyphenyl)acetic acid
Molecular Formula C₉H₉BrO₃ thermofisher.comC₉H₉BrO₃ nih.govC₁₀H₁₁BrO₄ sigmaaldrich.com
Molecular Weight 245.07 g/mol sigmaaldrich.com245.06 g/mol nih.gov275.1 g/mol sigmaaldrich.com
Appearance White Powder / Solid thermofisher.comsigmaaldrich.comWhite Crystalline Powder nih.govData not specified
Melting Point 125-134 °C thermofisher.comsigmaaldrich.com113.15-114.05 °C (386.3-387.2 K) nih.govData not specified
CAS Number 66916-99-2 thermofisher.comsigmaaldrich.com188679-56-1 (from reference context)184473-59-4 sigmaaldrich.com

This table is for illustrative purposes and highlights the properties of closely related analogs.

Overview of Current Research Trajectories and Gaps for 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid

A review of current scientific literature reveals a significant research gap concerning the specific compound 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid. There is a notable absence of studies detailing its synthesis, characterization, or application. This lack of information presents a clear opportunity for future investigation.

Potential Research Trajectories:

Synthesis and Characterization : The most immediate research direction is the development of a reliable synthetic route to produce 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid. Methods used for similar compounds, such as the regioselective bromination of substituted phenylacetic acids, could be adapted for this purpose. nih.gov Following synthesis, thorough characterization using modern analytical techniques (NMR, MS, IR, X-ray crystallography) would be essential.

Medicinal Chemistry : Given that other halogenated phenylacetic acids are explored as enzyme inhibitors researchgate.net, this compound could be screened for biological activity against various targets. Its unique substitution pattern may lead to novel pharmacological properties.

Metabolism Studies : The structurally related compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) is a known psychoactive substance. nih.gov Research into its metabolism has identified several derivative compounds. Investigating whether 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid could be a metabolite of a related phenethylamine (B48288) or serve as a precursor for synthesizing such compounds for forensic and toxicological studies is a viable research avenue.

Materials Science : Phenylacetic acid derivatives can be used as building blocks for larger, more complex structures. The specific functional groups on this compound could make it a useful monomer or precursor for novel polymers or functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO4 B13544518 2-(4-Bromo-2,6-dimethoxyphenyl)aceticacid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO4

Molecular Weight

275.10 g/mol

IUPAC Name

2-(4-bromo-2,6-dimethoxyphenyl)acetic acid

InChI

InChI=1S/C10H11BrO4/c1-14-8-3-6(11)4-9(15-2)7(8)5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

ZFCUZSFJHXYARD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1CC(=O)O)OC)Br

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 2 4 Bromo 2,6 Dimethoxyphenyl Acetic Acid

Established Synthetic Routes and Mechanistic Considerations

The synthesis of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid primarily involves the introduction of a bromine atom onto a pre-existing dimethoxyphenylacetic acid framework. The strategic placement of the bromine at the C4 position, para to the acetic acid substituent, is a key consideration in the synthetic design.

Precursor Selection and Optimization of Reaction Conditions

The logical precursor for the synthesis of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid is 2-(2,6-dimethoxyphenyl)acetic acid. The selection of this starting material is advantageous due to the activating and ortho, para-directing nature of the two methoxy (B1213986) groups on the phenyl ring. These electron-donating groups facilitate electrophilic aromatic substitution, making the bromination reaction more facile.

Optimization of reaction conditions is crucial to achieve high regioselectivity and yield. This involves the careful selection of the brominating agent, solvent, and reaction temperature. While specific literature for the bromination of 2-(2,6-dimethoxyphenyl)acetic acid is not abundant, analogies can be drawn from similar substrates. For instance, the bromination of 4-methoxyphenylacetic acid is successfully achieved using bromine in acetic acid, yielding the corresponding 3-bromo derivative in high yield. nih.gov This suggests that a similar approach could be effective for the target compound.

Table 1: Potential Reaction Conditions for the Bromination of 2-(2,6-dimethoxyphenyl)acetic acid

Brominating AgentSolventTemperatureExpected Outcome
Bromine (Br₂)Acetic AcidRoom TemperatureHigh yield of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid
N-Bromosuccinimide (NBS)Acetonitrile (B52724)/WaterRoom TemperatureGood to excellent yield with high regioselectivity

Regioselective Bromination Techniques for Aromatic Systems

The regioselectivity of the bromination of 2-(2,6-dimethoxyphenyl)acetic acid is governed by the directing effects of the substituents on the aromatic ring. The two methoxy groups at positions 2 and 6 are strong activating groups and are ortho, para-directing. The acetic acid group is a deactivating group and is meta-directing.

Considering these directing effects, the incoming electrophile (bromine) will be directed to the positions ortho and para to the methoxy groups. The para position (C4) is sterically more accessible than the ortho positions (C3 and C5), which are flanked by a methoxy group and the acetic acid side chain. Therefore, the bromination is expected to occur predominantly at the C4 position, leading to the desired product, 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid. The use of milder brominating agents such as N-bromosuccinimide (NBS) can further enhance this regioselectivity. nih.gov

Palladium-Catalyzed Cross-Coupling Strategies in Synthesis

The bromine atom in 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the elaboration of the molecular framework. organic-chemistry.orgnih.govacs.orgmdpi.comnih.gov

Common palladium-catalyzed cross-coupling reactions that could be employed include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

Heck Coupling: Reaction with alkenes to form substituted alkenes. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.

The presence of the carboxylic acid group may require protection or careful selection of reaction conditions to avoid side reactions. However, numerous palladium-catalyzed cross-coupling reactions are known to be tolerant of free carboxylic acid functionalities.

Functional Group Transformations and Derivatization Strategies of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid

The title compound possesses two key functional groups that can be readily transformed to generate a diverse range of derivatives: the bromine atom and the carboxylic acid group.

Nucleophilic Substitution Reactions Involving the Bromine Atom

While nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups to activate the aromatic ring, under certain conditions, the bromine atom of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid can be displaced by strong nucleophiles. nih.gov The presence of the two electron-donating methoxy groups generally disfavors classical SNAr pathways.

However, copper-catalyzed or palladium-catalyzed nucleophilic substitution reactions can provide alternative routes for the introduction of various nucleophiles, such as alkoxides, thiolates, and cyanides. These transition-metal-catalyzed processes often proceed under milder conditions and with greater functional group tolerance than traditional SNAr reactions.

Carboxylic Acid Functionalization: Esterification and Amidation

The carboxylic acid moiety of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid is readily converted into a variety of derivatives, most notably esters and amides.

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a coupling agent (e.g., dicyclohexylcarbodiimide) affords the corresponding ester. youtube.comgoogle.com This transformation is valuable for modifying the solubility and pharmacokinetic properties of the molecule.

Amidation: The carboxylic acid can be activated, for example, by conversion to an acid chloride or by using a peptide coupling reagent (e.g., HATU, HOBt), followed by reaction with a primary or secondary amine to yield the corresponding amide. researchgate.net This functionalization introduces a nitrogen-containing group and allows for the construction of more complex molecular architectures.

Table 2: Common Reagents for Esterification and Amidation

TransformationReagentConditionsProduct
EsterificationMethanol, H₂SO₄ (cat.)RefluxMethyl 2-(4-bromo-2,6-dimethoxyphenyl)acetate
EsterificationEthanol, DCC, DMAPRoom TemperatureEthyl 2-(4-bromo-2,6-dimethoxyphenyl)acetate
AmidationSOCl₂, then NH₃0 °C to Room Temperature2-(4-Bromo-2,6-dimethoxyphenyl)acetamide
AmidationBenzylamine, HATU, DIPEARoom TemperatureN-Benzyl-2-(4-bromo-2,6-dimethoxyphenyl)acetamide

Aromatic Ring Modification via Electrophilic or Nucleophilic Aromatic Substitution

The synthesis of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid often involves the strategic modification of a pre-existing aromatic ring through substitution reactions. The nature of the substituents already on the ring dictates the feasibility and outcome of these reactions.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a primary pathway for introducing the bromine atom onto the dimethoxy-substituted phenylacetic acid precursor. total-synthesis.comminia.edu.eg In this type of reaction, the aromatic ring acts as a nucleophile, attacking an electrophile. total-synthesis.com The presence of two methoxy groups (-OCH₃) on the aromatic ring is critical to the success of this strategy.

Methoxy groups are strong activating substituents, meaning they increase the nucleophilicity of the benzene (B151609) ring and make it more reactive towards electrophiles. wikipedia.orglibretexts.org They donate electron density to the ring through resonance. Furthermore, they are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. wikipedia.org

In the precursor molecule, 2-(2,6-dimethoxyphenyl)acetic acid, the two methoxy groups at positions 2 and 6 concertedly activate the ring. Their directing effects strongly favor the substitution of an incoming electrophile at the para position (position 4), which is ortho to both methoxy groups. This combined activation and directing effect allows for high regioselectivity in the bromination reaction, leading specifically to the desired 4-bromo product.

A common method for this transformation is the direct bromination using molecular bromine (Br₂), often with a Lewis acid catalyst, though the high activation from the two methoxy groups may sometimes render a catalyst unnecessary. minia.edu.egwku.edu The general mechanism involves the attack of the electron-rich aromatic ring on the bromine electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. minia.edu.eg Subsequent loss of a proton (H⁺) from the ring restores aromaticity and yields the final product. total-synthesis.com

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is a less common pathway for the synthesis of this specific compound. Unlike EAS, NAS involves the aromatic ring acting as an electrophile and being attacked by a strong nucleophile. youtube.comlibretexts.org This reaction typically requires two key features on the aromatic ring: a good leaving group (usually a halide) and the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or carbonyl groups) positioned ortho or para to the leaving group. libretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

The 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid molecule does not meet the typical requirements for facile nucleophilic aromatic substitution. The methoxy groups are electron-donating, which destabilize the negative charge of the Meisenheimer complex, thereby deactivating the ring towards nucleophilic attack. libretexts.org Therefore, synthesizing the target compound by displacing a different leaving group (like fluorine or a nitro group) at the 4-position with a bromide nucleophile would be an inefficient and challenging route.

However, the bromo-substituent on the final product could potentially be replaced by a very strong nucleophile under harsh reaction conditions, possibly via an elimination-addition (benzyne) mechanism, which does not require electron-withdrawing groups. youtube.com

Green Chemistry Principles Applied to the Synthesis of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid

The application of green chemistry principles aims to make the synthesis of chemical compounds, including 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid, more environmentally sustainable. This involves reducing waste, avoiding hazardous materials, and improving energy efficiency.

Classical electrophilic bromination methods often have significant environmental drawbacks. wku.edu They frequently use elemental bromine, which is corrosive and toxic, and may be carried out in halogenated solvents that are harmful to the environment. Furthermore, some protocols require metal catalysts that can lead to toxic waste streams. wku.edu

In response, greener approaches to the para-bromination of activated aromatic systems have been developed. These methods focus on replacing hazardous reagents and minimizing waste, directly aligning with the core tenets of green chemistry.

Principle of Green ChemistryTraditional Bromination MethodGreener Alternative Approach
Use of Safer Chemicals Utilizes corrosive and toxic elemental bromine (Br₂).Employs alternative, less hazardous brominating agents like N-Bromosuccinimide (NBS) or stable, solid sources of bromine.
Safer Solvents & Auxiliaries Often uses halogenated solvents (e.g., CCl₄, CHCl₃) which are toxic and environmentally persistent.Prefers the use of greener solvents like acetic acid or ethanol, or adopts solvent-free reaction conditions. wku.edunih.gov
Waste Prevention Can generate stoichiometric amounts of acidic byproducts (HBr) and waste from catalysts.Aims for high atom economy, where most of the atoms from the reactants are incorporated into the final product.
Catalysis May require stoichiometric Lewis acid catalysts (e.g., FeBr₃, AlCl₃) that are difficult to recycle.Focuses on using recyclable catalysts or developing catalyst-free methods for highly activated substrates.

Advanced Spectroscopic and Structural Elucidation of 2 4 Bromo 2,6 Dimethoxyphenyl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Detailed experimental or predicted NMR data for 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid is not available in the searched resources.

Proton (¹H) NMR Spectral Analysis

Specific proton chemical shifts, coupling constants, and multiplicity data for this compound could not be located.

Carbon-13 (¹³C) NMR Spectral Analysis

Specific carbon-13 chemical shift data for this compound is not documented in the available resources.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

No information on 2D NMR studies (COSY, HMQC, HMBC) for 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid was found.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Specific vibrational frequencies from FT-IR and Raman spectroscopy for 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid are not reported in the searched scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Detailed high-resolution mass spectrometry data, including exact mass measurements and fragmentation analysis, for 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid is not available.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

There are no published X-ray crystallographic studies for 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid, and therefore, information on its solid-state molecular and supramolecular structure is not available.

Crystal System and Space Group Determination

The determination of the crystal system and space group is a fundamental step in characterizing the solid-state structure of a crystalline compound. For the analogous compound, (2,6-dimethoxyphenyl)acetic acid, single-crystal X-ray diffraction studies have revealed its crystallographic parameters. ajchem-b.com

The compound crystallizes in the triclinic crystal system , which is characterized by three unequal axes and three unequal angles. The specific space group was determined to be P-1 . ajchem-b.com This centrosymmetric space group implies that the crystal structure possesses an inversion center, and for each molecule in the asymmetric unit, there is an equivalent, inverted molecule.

The detailed lattice parameters for (2,6-dimethoxyphenyl)acetic acid are provided in the table below. ajchem-b.com These parameters define the unit cell, which is the basic repeating unit of the crystal lattice.

Crystallographic Parameter Value for (2,6-dimethoxyphenyl)acetic acid
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.66(4)
b (Å)8.16(4)
c (Å)8.65(3)
V (ų)503(4)
Z2

Data sourced from a study on (2,6-dimethoxyphenyl)acetic acid. ajchem-b.com

The presence of the bromine atom in 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid would likely lead to variations in these lattice parameters due to its larger atomic radius and different electronic properties compared to hydrogen. However, the fundamental crystal system and packing motifs may share similarities with its non-brominated counterpart.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of phenylacetic acid derivatives is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a predominant role. In the crystal structure of the analogue, (2,6-dimethoxyphenyl)acetic acid, the molecules are consolidated by both strong and weak hydrogen bonds. ajchem-b.com

A key feature is the formation of a centrosymmetric dimer through intermolecular O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. ajchem-b.comajchem-b.com This interaction is a classic and highly stable motif for carboxylic acids, often described by the graph-set notation R²₂(8) . ajchem-b.comajchem-b.comnih.gov This notation indicates a ring ("R") formed by two donor ("D") and two acceptor ("A") atoms, with a total of 8 atoms in the ring.

Void-Volume Analysis and Energy Frameworks in Crystal Packing

Void-Volume Analysis: Void-volume analysis is a computational technique used to investigate the empty spaces within a crystal structure. The size and distribution of these voids can provide insights into the mechanical properties and stability of the crystal. ajchem-b.com For (2,6-dimethoxyphenyl)acetic acid, this analysis has been performed to understand the mechanical strength of its crystal lattice. ajchem-b.com A lower void volume generally correlates with more efficient molecular packing and potentially greater crystal stability.

Energy Frameworks: Energy framework analysis is a powerful tool for visualizing and quantifying the interaction energies between molecules in a crystal. This method calculates the electrostatic, polarization, dispersion, and repulsion energies between molecular pairs to understand the stability of the crystal structure and identify the dominant forces in the crystal packing. ajchem-b.comresearchgate.net

For the analogue (2,6-dimethoxyphenyl)acetic acid, energy framework calculations have been used to ascertain the stability of the structure and the nature of the dominant energies. ajchem-b.com Typically, the total interaction energy is decomposed into its components to reveal the contributions of different forces. The analysis often shows that dispersion forces are a dominant stabilizing component, complemented by the directional electrostatic interactions from hydrogen bonding. researchgate.net The resulting frameworks are often visualized as cylinders connecting the centers of mass of interacting molecules, where the thickness of the cylinder is proportional to the interaction energy. researchgate.net This provides a clear and intuitive representation of the anisotropic nature of intermolecular forces within the crystal.

Advanced Chromatographic Techniques for Purity Assessment and Separation of Isomers

The purity of active pharmaceutical ingredients and related chemical compounds is a critical quality attribute. Advanced chromatographic techniques are instrumental for purity assessment and the separation of closely related isomers. While specific methods for 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid are not extensively detailed in the literature, established methodologies for similar aromatic carboxylic acids are applicable.

High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase mode (RP-HPLC), is the most common and versatile technique for this purpose. researcher.life

Purity Assessment: An RP-HPLC method would typically utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with adjusted pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection is commonly performed using an ultraviolet (UV) spectrophotometer at a wavelength where the analyte exhibits maximum absorbance. researcher.life Method validation would demonstrate linearity, precision, accuracy, and specificity to ensure reliable quantification of the main peak and any impurities. researcher.life

Separation of Isomers: The separation of positional isomers (e.g., isomers with bromine at different positions on the phenyl ring) can be challenging due to their similar physicochemical properties. Achieving separation often requires careful optimization of chromatographic conditions, including the mobile phase composition, pH, column temperature, and choice of stationary phase. Chiral chromatography would be necessary for the separation of enantiomers if a chiral center is present.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying and quantifying volatile impurities. Derivatization of the carboxylic acid group (e.g., to its methyl ester) is often required to improve volatility and chromatographic peak shape. nih.gov The mass spectrometer provides structural information, aiding in the confident identification of impurities.

Computational Chemistry and Theoretical Investigations of 2 4 Bromo 2,6 Dimethoxyphenyl Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a suitable basis set like 6-311++G(d,p), are employed to determine its electronic properties and geometry. wikipedia.org

The first step in the computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved through geometry optimization. For a flexible molecule like 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid, which has several rotatable bonds (particularly the C-C bond of the acetic acid side chain and the C-O bonds of the methoxy (B1213986) groups), multiple conformations can exist.

Table 1: Illustrative Optimized Geometric Parameters for 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid (Calculated at B3LYP/6-311++G(d,p) level)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.91--
C-O (methoxy)1.36--
C=O (carboxyl)1.21--
C-OH (carboxyl)1.35--
C-C-O (methoxy)-116.0-
O=C-OH (carboxyl)-123.0-
C-C-C-C (ring torsion)--~0.0
C-C-CH₂-COOH (side chain)--~90.0

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for this type of molecule, based on analyses of similar structures. acs.org

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity of a molecule. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. wikipedia.org

For 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl ring, which is activated by the two methoxy groups. The LUMO is likely distributed over the carboxylic acid group and the aromatic ring, indicating these are the sites for nucleophilic attack. The presence of the electronegative bromine atom would lower the energy of the molecular orbitals. For the related compound (2,6-dimethoxyphenyl)acetic acid, a HOMO-LUMO gap of 5.87 eV has been reported. ajchem-b.com It is anticipated that the bromo-substituted derivative would have a slightly smaller energy gap, indicating increased reactivity.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Potential (μ): μ = -(I + A) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

Table 2: Illustrative Frontier Orbital Energies and Chemical Reactivity Descriptors

ParameterValue (eV)
EHOMO-6.25
ELUMO-0.55
HOMO-LUMO Gap (ΔE)5.70
Ionization Potential (I)6.25
Electron Affinity (A)0.55
Chemical Hardness (η)2.85
Chemical Potential (μ)-3.40
Electrophilicity Index (ω)2.03

Note: The data in this table is illustrative and based on typical values for similar aromatic carboxylic acids. ajchem-b.com

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MESP map is plotted onto the total electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green regions are neutral.

For 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid, the MESP analysis is expected to show a significant region of negative potential (red) around the carbonyl oxygen of the carboxylic acid group, making it a primary site for hydrogen bonding and electrophilic interactions. The hydroxyl hydrogen of the carboxylic acid and the regions around the hydrogen atoms of the aromatic ring would exhibit positive potential (blue). The bromine atom, due to its electronegativity and the presence of lone pairs, will have a dual nature, with a slightly positive region on its outermost surface (a "sigma-hole") and negative potential around its equatorial region.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines intramolecular interactions, charge transfer, and hyperconjugation by transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, etc.).

Key findings from an NBO analysis of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid would include:

Charge Distribution: Calculation of the natural atomic charges on each atom, providing a more detailed view of charge distribution than MESP.

Hyperconjugation: Identification of stabilizing interactions between filled (donor) and empty (acceptor) orbitals. Significant interactions are expected between the lone pairs of the oxygen atoms (in the methoxy and carboxyl groups) and the antibonding orbitals (π*) of the aromatic ring. These interactions contribute to the stability of the molecule. The interaction energy (E(2)) quantifies the strength of these donor-acceptor interactions.

Table 3: Illustrative Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(2) O (methoxy)π(Cortho-Cmeta)25.5
LP(2) O (carbonyl)σ(Ccarboxyl-Ohydroxyl)28.0
π(Cmeta-Cpara)π*(Cortho-Cmeta)20.1

Note: LP denotes a lone pair. The data is illustrative of typical hyperconjugative interactions in such systems. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational landscapes and interactions with other molecules, such as solvent or biological macromolecules. nih.govnih.gov

For 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid, MD simulations can be used to:

Explore Conformational Flexibility: By simulating the molecule in a solvent (e.g., water) at a given temperature, one can observe the transitions between different stable conformations and understand the flexibility of the acetic acid side chain and methoxy groups.

Study Protein-Ligand Interactions: If this molecule is being investigated as a potential ligand for an enzyme or receptor, MD simulations are invaluable. By placing the molecule in the binding site of a protein, the simulation can reveal the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy. This provides insight into how the ligand recognizes and interacts with its biological target. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For a series of derivatives of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid, a QSAR model could be developed to predict their activity (e.g., as enzyme inhibitors) based on calculated molecular descriptors.

The process involves:

Data Set: A series of analogous compounds with experimentally measured biological activities is required.

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters). Quantum chemical descriptors derived from DFT, such as HOMO/LUMO energies and dipole moment, are often used.

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: The model is rigorously validated to ensure its predictive power.

A hypothetical QSAR model for phenylacetic acid derivatives might show that biological activity increases with higher lipophilicity (logP) and the presence of an electron-withdrawing group at the para position, while being negatively affected by steric bulk near the carboxylic acid group. nih.gov Such models are powerful tools in drug design for prioritizing the synthesis of new, more potent derivatives.

No Publicly Available Research on the Non-Linear Optical Properties of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid

Despite a thorough search of available scientific literature, no specific theoretical or experimental studies detailing the non-linear optical (NLO) properties of the chemical compound 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid have been identified.

Computational chemistry and theoretical investigations are crucial for understanding the NLO characteristics of novel materials. These studies typically involve the calculation of parameters such as electric dipole moments (μ), polarizability (α), and first-order hyperpolarizability (β) to predict a compound's potential for applications in photonics and optoelectronics.

While research exists on the NLO properties of other organic molecules, including some brominated and methoxy-substituted aromatic compounds, this information is not directly applicable to 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid. The specific arrangement of the bromo and dimethoxy functional groups on the phenyl ring, combined with the acetic acid side chain, creates a unique electronic structure that would require dedicated computational analysis to determine its NLO response.

Without specific research on this compound, it is not possible to provide data tables or detailed findings regarding its hyperpolarizability or other NLO-related parameters. The scientific community has not yet published investigations into the potential of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid as a non-linear optical material. Therefore, a detailed discussion as outlined in the requested section "Non-Linear Optical (NLO) Properties and Related Theoretical Studies" cannot be constructed at this time.

Preclinical Biological Evaluation of 2 4 Bromo 2,6 Dimethoxyphenyl Acetic Acid and Its Derivatives

In Vitro Biological Activity Assays (non-clinical, mechanism-focused)

Research into compounds structurally similar to 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid suggests a potential for enzyme inhibition. For instance, a series of novel phenoxyacetic acid derivatives were designed and evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes. mdpi.com Specifically, the incorporation of a bromine atom at the 4-position of the phenoxy ring in some derivatives led to heightened inhibitory activity against COX-2. mdpi.com

One of the synthesized compounds, 2-(4-Bromo-2-((2-((4-chlorophenyl)glycyl)hydrazineylidene)methyl)phenoxy)acetic acid, demonstrated significant selective COX-2 inhibition. mdpi.com This suggests that the bromo-dimethoxyphenyl acetic acid scaffold could be a promising starting point for developing selective enzyme inhibitors. The specific inhibitory potential and selectivity profile of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid would, however, require direct empirical investigation.

Compound Target Enzyme IC50 (µM) Selectivity Index (COX-1/COX-2)
5d (bromo-substituted phenoxyacetic acid derivative) COX-2 0.08 ± 0.01 Not specified
5e (bromo-substituted phenoxyacetic acid derivative) COX-2 0.07 ± 0.01 Not specified
5f (bromo-substituted phenoxyacetic acid derivative) COX-2 0.06 ± 0.01 Not specified

The antimicrobial potential of halogenated phenoxyacetic acid derivatives has been a subject of investigation. For example, para-bromophenoxyacetic acid has demonstrated promising antimicrobial activity against a variety of microorganisms, including both bacteria and fungi. researchgate.netpropulsiontechjournal.com The presence of the bromo group appeared to enhance its efficacy, resulting in larger zones of inhibition compared to standard drugs like gentamicin (B1671437) in some cases. researchgate.netpropulsiontechjournal.com

Studies on para-bromophenoxyacetic acid showed notable inhibitory effects against Bacillus subtilis, Enterobacter, E. coli, Klebsiella pneumoniae, Candida albicans, and Trichoderma. researchgate.netpropulsiontechjournal.com The proposed mechanisms of action include disruption of cell membranes, interference with cell wall synthesis, and inhibition of protein or nucleic acid synthesis. researchgate.net Another related compound, 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol, isolated from a marine sponge, also exhibited potent broad-spectrum antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Organism Compound Minimum Inhibitory Concentration (MIC)
Gram-positive bacteria 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol 0.117–2.5 µg/mL
Gram-negative bacteria 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol 0.5–2 µg/mL

The anti-proliferative activity of various bromo- and methoxy-substituted compounds has been documented, suggesting that 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid could possess similar properties. For instance, a synthesized carbothioamide derivative containing a bromo-indole moiety demonstrated anti-proliferative effects on human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells. waocp.orgnih.gov The IC50 values were reported to be 76.3 µg/mL for HUVECs and 45.5 µg/mL for A549 cells. waocp.orgnih.gov

Another study on indole–isatin molecular hybrids found that compounds with bromo substitutions were among the most active anti-proliferative agents against human cancer cell lines. nih.gov Furthermore, daphnetin, a dihydroxycoumarin, has shown anti-proliferative effects in various murine tumor cell lines, including B16 melanoma, MXT breast adenocarcinoma, and C26 colon carcinoma cells, with IC50 values ranging from 54 to 108 µM. scielo.org.mx These findings underscore the potential of halogenated and methoxylated aromatic structures to interfere with cell proliferation pathways.

Cell Line Compound IC50
HUVECs 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide 76.3 µg/mL
A549 (lung cancer) 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide 45.5 µg/mL
B16 (melanoma) Daphnetin 54 ± 2.8 µM
MXT (breast adenocarcinoma) Daphnetin 74 ± 6.4 µM
C26 (colon carcinoma) Daphnetin 108 ± 7.3 µM

Mechanistic Studies of Biological Interactions at the Molecular Level

While direct receptor binding data for 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid is not available, studies on structurally related phenylethylamines offer some perspective. For example, 4-Bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), a psychoactive compound, and its analogs have been shown to interact with serotonin (B10506) receptors. nih.gov Specifically, these compounds have been identified as partial agonists at 5-HT2C receptors and have low intrinsic efficacy at 5-HT2A receptors, suggesting they may act as antagonists at the latter. nih.gov

The affinity of these compounds for serotonin receptors highlights the potential for bromo-dimethoxy-phenyl structures to interact with specific receptor systems. However, it is important to note that the acetic acid side chain in the compound of interest, as opposed to the ethylamine (B1201723) side chain in 2C-B, would significantly alter its pharmacological properties and receptor binding profile.

The metabolic pathways of related compounds can provide clues to how 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid might be processed in biological systems. Studies on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in hepatocytes from various species, including humans, have identified several metabolic routes. nih.gov The main pathways involve oxidative deamination, which leads to the formation of metabolites such as 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). nih.gov

Further metabolism can occur through demethylation of the methoxy (B1213986) groups. nih.gov The identification of a phenylacetic acid metabolite from a related phenethylamine (B48288) suggests that the acetic acid moiety of the title compound is a stable chemical feature that may also be a metabolic end-product of other related molecules. The specific protein interactions and pathway modulations of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid itself remain to be elucidated through direct experimental studies.

Based on the available search results, it is not possible to provide a detailed preclinical biological evaluation of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid as requested. The provided search results predominantly discuss the metabolic pathways and structure-activity relationships of a different, albeit structurally related, compound: 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its primary metabolite, (4-bromo-2,5-dimethoxyphenyl)acetic acid .

The key structural difference lies in the position of the two methoxy groups on the phenyl ring (2,6-dimethoxy vs. 2,5-dimethoxy). This seemingly small variation significantly alters the chemical properties and, consequently, the biological behavior of the molecule. Therefore, extrapolating data from the 2,5-dimethoxy isomer to the 2,6-dimethoxy isomer would be scientifically inaccurate and speculative.

The search results lack specific information on the in vitro metabolic transformation, Phase I and Phase II metabolites, enzymatic activities, and structure-activity relationships for the requested compound, 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid .

To provide an accurate and scientifically sound article, specific research on the preclinical evaluation of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid is required. Without such data, generating the content as per the requested outline would lead to misinformation.

Applications and Potential Research Avenues for 2 4 Bromo 2,6 Dimethoxyphenyl Acetic Acid

Role as a Key Intermediate in Complex Organic Synthesis

Substituted phenylacetic acids are fundamental building blocks in organic synthesis, valued for their utility in constructing more complex molecular architectures. The specific arrangement of the bromo- and dimethoxy- substituents on the phenyl ring of 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid provides a unique combination of steric and electronic properties that can be exploited in multi-step synthetic pathways.

For instance, the related compound, 3-bromo-4-methoxyphenylacetic acid, has been successfully employed as a key intermediate in the synthesis of several important natural products. nih.gov These include the potent antimitotic agent Combretastatin A-4, the marine alkaloid Verongamine, and model systems of the complex antibiotic Vancomycin. nih.gov The synthetic utility of 3-bromo-4-methoxyphenylacetic acid in these examples highlights the potential for 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid to serve a similar role. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds, while the acetic acid moiety can be converted into a variety of other functional groups or used for amide bond formation. The two methoxy (B1213986) groups can influence the reactivity of the aromatic ring and can potentially be demethylated to reveal reactive phenol (B47542) groups for further functionalization.

The table below lists natural products synthesized using a structurally similar phenylacetic acid derivative, suggesting potential synthetic targets for 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid.

Natural ProductBiological ActivityPrecursor Mentioned in Literature
Combretastatin A-4 Antimitotic3-Bromo-4-methoxyphenylacetic acid nih.gov
Verongamine Marine Alkaloid3-Bromo-4-methoxyphenylacetic acid nih.gov
Vancomycin-type systems Antibiotic Models3-Bromo-4-methoxyphenylacetic acid nih.gov

Development of Novel Materials and Functional Molecules

The incorporation of halogen atoms, such as bromine, into organic molecules can impart unique properties that are desirable in materials science. Brominated compounds are known for their flame-retardant properties and their ability to influence the electronic and photophysical characteristics of materials. The rigid structure of the phenylacetic acid core, combined with the presence of the bromine atom and methoxy groups, makes 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid a candidate for incorporation into polymers, liquid crystals, or other functional materials.

While direct applications of 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid in materials science are not yet documented, research on related brominated aromatic compounds suggests potential avenues. For example, the synthesis of molecularly imprinted polymers for the selective recognition of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) demonstrates how brominated phenyl structures can be used to create highly specific materials for sensing and separation applications. ipp.pt The development of such polymers relies on the specific interactions that the brominated and methoxylated phenyl ring can form, a principle that could be extended to materials derived from 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid.

Advanced Analytical Applications (e.g., as a reference standard, in enzyme assays)

One of the most promising and immediate applications for 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid is in the field of analytical chemistry, specifically as a reference standard. Pharmaceutical reference standards are crucial for ensuring the quality, safety, and efficacy of drugs by providing a benchmark for analytical testing. cambrex.commusechem.com

This application is strongly suggested by studies on the metabolism of the psychoactive compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B). Research has shown that a major metabolite of 2C-B in humans is 4-bromo-2,5-dimethoxyphenylacetic acid, which is formed through oxidative deamination of the parent compound. researchgate.net The identification and quantification of such metabolites are critical in clinical and forensic toxicology.

Given the structural similarity, it is plausible that 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid could be a metabolite of a related 2,6-dimethoxy-substituted phenethylamine (B48288). Therefore, having a pure, well-characterized sample of 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid is essential for:

Metabolite Identification: Confirming the presence of this compound in biological samples (e.g., urine, blood) from individuals exposed to a parent drug.

Quantitative Analysis: Serving as a standard for the accurate measurement of the metabolite's concentration.

Pharmacokinetic Studies: Helping to understand the absorption, distribution, metabolism, and excretion of a parent compound.

The table below outlines the metabolites of 2C-B, illustrating the importance of acidic metabolites in drug metabolism studies and underscoring the potential role of 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid as a reference standard for a related compound.

Parent CompoundMajor MetaboliteAnalytical Application
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)4-Bromo-2,5-dimethoxyphenylacetic acid researchgate.netReference standard for clinical and forensic toxicology researchgate.net

Catalysis and Reaction Optimization

The potential for 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid to be involved in catalysis and reaction optimization is an area ripe for exploration. While there is no direct evidence of this compound being used as a catalyst, its structural features are relevant to several areas of catalysis research.

The carboxylic acid group can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating the functionalization of the aromatic ring at specific positions. Furthermore, the bromine atom can be a site for oxidative addition in catalytic cycles, for example, in palladium-catalyzed cross-coupling reactions.

Studies on the catalytic destruction of brominated aromatic compounds are relevant, as they provide insight into the reactivity of the carbon-bromine bond under catalytic conditions. While these studies are focused on degradation, the reverse—using the C-Br bond to build molecular complexity catalytically—is a cornerstone of modern organic synthesis. The presence of the dimethoxy groups would electronically modulate the reactivity of the aromatic ring and the C-Br bond, potentially influencing the efficiency and selectivity of catalytic transformations.

Future research could explore the use of 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid or its derivatives as ligands for metal catalysts or as substrates in the development of new catalytic methodologies.

Conclusion and Future Perspectives in the Research of 2 4 Bromo 2,6 Dimethoxyphenyl Acetic Acid

Summary of Key Research Findings and Methodological Advancements

A thorough search of chemical and biomedical databases yields no specific research findings or methodological advancements directly pertaining to 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid . The scientific community has yet to publish studies detailing its synthesis, characterization, or potential applications.

In contrast, research on the related isomer, 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid, has identified it as a major metabolite of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), a psychoactive compound. This discovery was made possible through analytical techniques such as gas chromatography/mass spectrometry (GC/MS) applied to urine samples. While these methodologies could theoretically be applied to the study of the 2,6-dimethoxy isomer, no such application has been documented.

The synthesis of various substituted phenylacetic acids is well-established in the field of organic chemistry. General synthetic routes that could potentially be adapted to produce 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid exist, likely starting from 1-bromo-3,5-dimethoxybenzene. However, a specific, optimized synthesis for this compound has not been reported.

Identification of Remaining Challenges and Future Research Opportunities

The primary and most significant challenge in the study of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid is the complete lack of foundational research. This presents a clear and substantial opportunity for future scientific inquiry. Key areas for future research include:

Synthesis and Characterization: The first and most crucial step is the development of a reliable and efficient synthetic route to produce 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid . Following its synthesis, comprehensive characterization using modern analytical techniques (such as NMR, IR, and mass spectrometry) and determination of its physicochemical properties would be essential.

Exploration of Biological Activity: Given that its 2,5-dimethoxy isomer is a metabolite of a psychoactive compound, a primary research avenue would be to investigate the potential biological activity of the 2,6-dimethoxy isomer. This could involve in vitro and in vivo studies to screen for pharmacological effects. The steric hindrance from the two methoxy (B1213986) groups flanking the acetic acid side chain could lead to unique biological properties compared to other isomers.

Comparative Studies: Once characterized, a comparative study with its 2,5-dimethoxy and other isomers would be highly valuable. This could elucidate structure-activity relationships and highlight the impact of the methoxy group positioning on the compound's properties and potential biological interactions.

Metabolic Profiling: Investigating whether 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid is a metabolite of any known compounds, particularly pharmaceuticals or other xenobiotics, would be a pertinent area of research.

Broader Impact on Chemical Science and Related Disciplines

While it is speculative to discuss the broader impact of a compound that has not yet been synthesized or studied, the exploration of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid holds potential significance for several scientific disciplines:

Medicinal Chemistry: The synthesis and biological screening of this novel compound could lead to the discovery of new pharmacophores. The unique substitution pattern may confer selectivity for certain biological targets, opening doors for the development of new therapeutic agents.

Organic Synthesis: The development of a novel synthetic pathway for this compound could contribute new methodologies to the field of organic chemistry, particularly in the area of regioselective synthesis of polysubstituted aromatic compounds.

Pharmacology and Toxicology: Should this compound exhibit biological activity, its study would contribute to a deeper understanding of how subtle structural changes in molecules can drastically alter their pharmacological and toxicological profiles. This would provide valuable data for the broader study of structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid with high purity?

  • Methodology :

  • Bromination and functionalization : Start with 2,6-dimethoxyphenylacetic acid derivatives. Bromination at the para position can be achieved using electrophilic brominating agents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under controlled conditions .
  • Coupling reactions : Utilize Suzuki-Miyaura cross-coupling for aryl-bromine bond formation, employing palladium catalysts (e.g., Pd(OAc)2\text{Pd(OAc)}_2) and ligands (e.g., bipyridine) in polar aprotic solvents (e.g., dimethylacetamide) .
    • Purity control : Use column chromatography (silica gel, ethyl acetate/hexane) and verify purity via HPLC (>97% purity thresholds, as noted for structurally related brominated acetic acid derivatives) .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Spectroscopy :

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR to identify methoxy (δ3.84.0\delta \sim3.8-4.0 ppm), aromatic protons (δ6.57.5\delta \sim6.5-7.5 ppm), and the acetic acid moiety (δ2.53.5\delta \sim2.5-3.5 ppm) .
  • IR : Confirm carboxylic acid (1700cm1\sim1700 \, \text{cm}^{-1}) and ether (1250cm1\sim1250 \, \text{cm}^{-1}) functional groups .
    • Crystallography : Single-crystal X-ray diffraction (monoclinic P21/cP2_1/c space group) provides bond lengths and angles, as demonstrated for structurally similar brominated acetic acids .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Hazard mitigation :

  • GHS hazards : Classified under H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store at 0–6°C in airtight containers to prevent degradation, as recommended for brominated aromatic acids .

Advanced Research Questions

Q. How do electronic effects of the bromo and methoxy substituents influence reactivity in cross-coupling reactions?

  • Mechanistic insights :

  • The electron-withdrawing bromo group activates the aryl ring for nucleophilic substitution, while methoxy groups (-OCH3\text{-OCH}_3) donate electron density via resonance, directing reactivity to the para position. This duality impacts regioselectivity in Pd-catalyzed reactions .
  • Data : Substituent effects are quantified using Hammett constants (σmeta\sigma_{\text{meta}} for Br: +0.39; σpara\sigma_{\text{para}} for -OCH3\text{-OCH}_3: -0.27), influencing reaction rates in Suzuki couplings .

Q. What role does this compound play in medicinal chemistry as a precursor or pharmacophore?

  • Biological relevance :

  • Lead compound : Its brominated aromatic core is a scaffold for kinase inhibitors and anti-inflammatory agents. For example, similar structures (e.g., 2-(4-bromo-2,3,6-trifluorophenyl)acetic acid) show activity in metabolic pathway modulation .
  • Derivatization : The acetic acid moiety enables conjugation with bioactive molecules (e.g., peptides), enhancing solubility and target binding .

Q. How can computational methods predict its physicochemical properties for drug design?

  • In silico approaches :

  • LogP calculation : Predicted logP ~2.1 (via ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • pKa estimation : The carboxylic acid group has a computed pKa ~2.8, critical for ionization state under physiological conditions .
    • Molecular dynamics : Simulate interactions with proteins (e.g., COX-2) using docking software (AutoDock Vina) to assess binding affinities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.